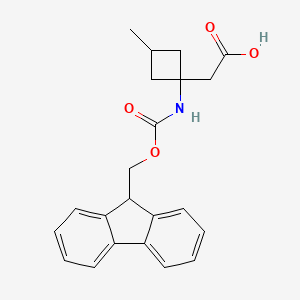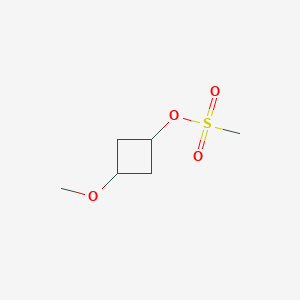
2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid is a heterocyclic compound that features both an imidazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, which is a common motif in many biologically active molecules, adds to its significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a benzoic acid derivative in the presence of a catalyst. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various imidazole derivatives, while substitution reactions can introduce different functional groups onto the benzoic acid ring.
Aplicaciones Científicas De Investigación
2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. The benzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Imidazole: A simpler compound with a similar ring structure.
Benzoic Acid: Lacks the imidazole ring but shares the benzoic acid moiety.
Histidine: An amino acid that contains an imidazole ring and is involved in many biological processes.
Uniqueness: 2-(4-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid is unique due to the combination of the imidazole ring and the benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
92449-03-1 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(5-oxo-1,4-dihydroimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H8N2O3/c13-8-5-11-9(12-8)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13) |
Clave InChI |
JEJSJLOEKTZZGR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=N1)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline](/img/structure/B12943340.png)


![Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12943360.png)
![2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12943367.png)


![tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12943392.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12943393.png)



